1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18813335
InChI: InChI=1S/C10H9BrClF3S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2
SMILES:
Molecular Formula: C10H9BrClF3S
Molecular Weight: 333.60 g/mol

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18813335

Molecular Formula: C10H9BrClF3S

Molecular Weight: 333.60 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene -

Specification

Molecular Formula C10H9BrClF3S
Molecular Weight 333.60 g/mol
IUPAC Name 2-(3-bromopropyl)-4-chloro-1-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C10H9BrClF3S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2
Standard InChI Key ARAFSTJIKQOTFM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)CCCBr)SC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene features a benzene ring substituted at three positions:

  • A 3-bromopropyl chain (-CH₂CH₂CH₂Br) at position 1, providing alkylation potential.

  • A chlorine atom (-Cl) at position 5, enhancing electrophilic substitution reactivity.

  • A trifluoromethylthio group (-SCF₃) at position 2, contributing to lipophilicity and metabolic stability .

The spatial arrangement of these groups creates a sterically hindered environment, influencing its interactions in synthetic pathways.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₉BrClF₃S
Molecular Weight333.60 g/mol
CAS Number1806632-64-3
EC NumberNot Available

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Structural validation utilizes:

  • ¹H/¹³C NMR: To confirm substituent positions and integration ratios.

  • Mass Spectrometry (HRMS): For molecular weight verification .

Physicochemical Properties

Physical State and Solubility

The compound is a solid at room temperature, with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL) .

Reactivity Profile

  • Nucleophilic Substitution: The bromopropyl group undergoes SN2 reactions with amines or thiols.

  • Electrophilic Aromatic Substitution: Chlorine directs incoming electrophiles to para positions relative to itself.

  • Oxidative Stability: The -SCF₃ group resists oxidation under mild conditions but decomposes in strong oxidizing agents .

Table 2: Thermal and Chemical Stability

ConditionStability OutcomeSource
Ambient TemperatureStable for 24 months
Strong Acids (e.g., H₂SO₄)Decomposition observed
UV LightGradual degradation

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its trifluoromethylthio group enhances bioavailability by mimicking bioisosteres of natural metabolites .

Material Science

Incorporated into liquid crystal polymers, the bromine and chlorine atoms improve thermal stability, while the -SCF₃ group modulates dielectric properties .

Exposure RouteFirst Aid MeasureSource
InhalationMove to fresh air; seek medical attention
Skin ContactWash with soap and water
Eye ContactRinse with water for 15 minutes

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